4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde
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Overview
Description
4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde is a chemical compound with the molecular formula C16H12Cl2O4 and a molecular weight of 339.17 g/mol . This compound is known for its unique structure, which includes a dichlorophenyl group, an oxoethoxy linkage, and a methoxybenzaldehyde moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde typically involves the reaction of 3,4-dichlorophenylacetic acid with appropriate reagents to form the desired product. One common method involves the use of a Friedel-Crafts acylation reaction, where 3,4-dichlorophenylacetic acid is treated with acetyl chloride in the presence of anhydrous aluminum chloride as a catalyst . The reaction is carried out at elevated temperatures, followed by purification steps to isolate the final product.
Chemical Reactions Analysis
4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde can be compared with other similar compounds, such as:
3,4-Dichlorophenylacetic acid: This compound shares the dichlorophenyl group but lacks the oxoethoxy and methoxybenzaldehyde moieties.
2,4-Dichlorophenol: This compound has a similar dichlorophenyl structure but differs in its functional groups and overall reactivity.
DCMU (3-(3,4-Dichlorophenyl)-1,1-dimethylurea): This compound is an herbicide with a similar dichlorophenyl group but has different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O4/c1-21-16-6-10(8-19)2-5-15(16)22-9-14(20)11-3-4-12(17)13(18)7-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXGTIOMDNDFLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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